molecular formula C7H11N3O B1416115 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one CAS No. 959239-52-2

2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one

Cat. No. B1416115
M. Wt: 153.18 g/mol
InChI Key: DKCPNVQWASEXSA-UHFFFAOYSA-N
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Description

“2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one” is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . This compound also contains a methyl group and a propanone group .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one” can be deduced from its name. It contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . Attached to one of the carbon atoms of the triazole ring is a methyl group (CH3), and attached to the other carbon atom is a propanone group (CH2-C(=O)-CH3) .

Scientific Research Applications

Antiviral Research

A study synthesized new derivatives related to 1,2,4-triazoles, exhibiting potential antiviral activity against COVID-19. This was achieved by inhibiting the main coronavirus protease, crucial in disease propagation (Rashdan et al., 2021).

Agricultural and Medicinal Chemistry

2-(1H-1,2,4-triazol-1-yl)ethanols, similar to the requested compound, have significant interest in agricultural and medicinal chemistry due to their herbicidal and antifungal activities (Lassalas et al., 2017).

Synthesis and Characterization

Research has focused on synthesizing and characterizing various derivatives of 1,2,4-triazoles, including the exploration of their electronic and molecular structures. This includes studies on compounds with anticancer activity (Kaczor et al., 2013).

Pharmaceutical Development

1,2,4-Triazole derivatives have been synthesized for potential use in replacing expensive medicines in markets like Ukraine. These compounds have been studied for their physicochemical and biological properties (Frolova & Kaplaushenko, 2018).

Anticancer Agents

Indole-based small molecules incorporating substituted triazole structures have been synthesized and evaluated for anticancer properties, particularly through SIRT1 enzyme inhibition (Panathur et al., 2013).

Analytical Chemistry

The compound and its derivatives have been used in analytical chemistry for structural determination and characterization, including studies on crystal structures and vibrational studies (Ahmed et al., 2016).

Future Directions

The future directions for research on “2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one” and similar compounds could include further investigation of their biological activities and potential applications in medicine. For instance, given the antiviral activity of some 1,2,4-triazole derivatives , “2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one” could be studied for potential antiviral properties.

properties

IUPAC Name

2-methyl-1-(2-methyl-1,2,4-triazol-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5(2)6(11)7-8-4-9-10(7)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCPNVQWASEXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=NC=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650942
Record name 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one

CAS RN

959239-52-2
Record name 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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